![molecular formula C12H10BrNO2 B1470015 Acide 1-[(3-bromophényl)méthyl]-1H-pyrrole-3-carboxylique CAS No. 1539256-70-6](/img/structure/B1470015.png)
Acide 1-[(3-bromophényl)méthyl]-1H-pyrrole-3-carboxylique
Vue d'ensemble
Description
1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariennes
Les composés portant un pyrazole, tels que l'« acide 1-[(3-bromophényl)méthyl]-1H-pyrrole-3-carboxylique », sont connus pour leurs divers effets pharmacologiques, notamment de puissantes activités antileishmaniennes et antimalariennes . Par exemple, certains pyrazoles couplés à l'hydrazine ont été synthétisés et évalués contre l'isolement clinique de Leishmania aethiopica et les souris infectées par Plasmodium berghei . Les résultats ont révélé que ces composés présentaient une activité antipromastigote supérieure .
Synthèse de phtalocyanines monoisomères
Ce composé est utilisé dans la synthèse et la caractérisation de phtalocyanines monoisomères 1,8,15,22-substituées . Ces phtalocyanines ont diverses applications dans des domaines tels que les cellules solaires organiques, la thérapie photodynamique et les capteurs de gaz .
Synthèse de dyades phtalocyanine-fullerène
En plus des phtalocyanines, ce composé est également utilisé dans la synthèse de dyades phtalocyanine-fullerène . Ces dyades sont utilisées dans les dispositifs photovoltaïques en raison de leurs excellentes propriétés d'acceptation d'électrons .
Activités antifongiques
Le composé a été testé pour son comportement antifongique in vitro contre les souches fongiques Fusarium oxysporum f.sp. albedinis FAO . Il présente une activité modérée avec un pourcentage d'inhibition de 46% .
Activités antimicrobiennes
Bien que le composé ait également été testé contre trois souches bactériennes (Escherichia coli, Bacillus subtilis et Micrococcus luteus), aucun effet significatif n'a été observé contre ces organismes .
Études DFT et activité biologique
Le composé a été étudié à l'aide de méthodes de théorie de la fonctionnelle de la densité (DFT) avec les fonctionnelles BLYP, PW91, PWC et l'ensemble de base 6-31G* . Les densités électroniques et l'écart HOMO-LUMO ont été calculés, fournissant une évaluation de la stabilité de la molécule .
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUDRWVYAPWKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)
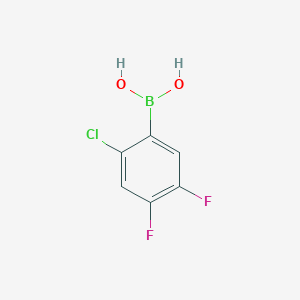
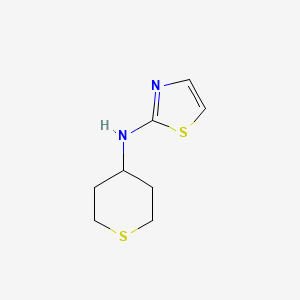
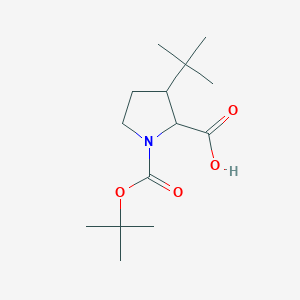
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
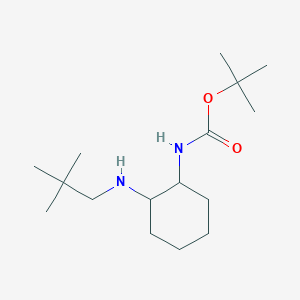

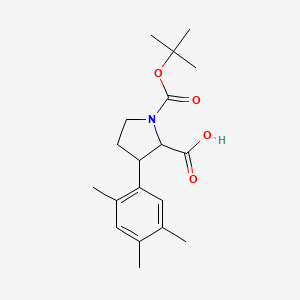
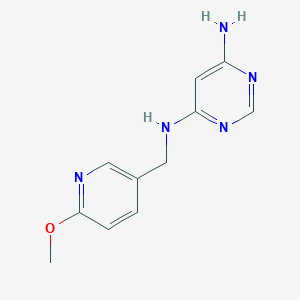
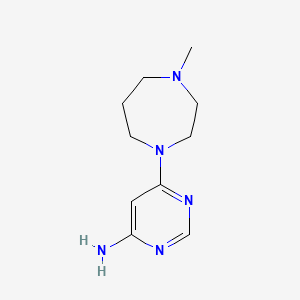
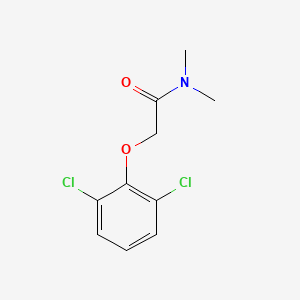
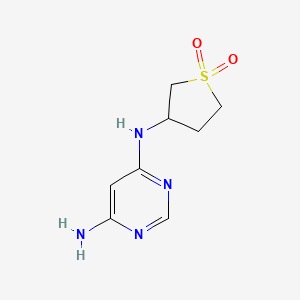

![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
